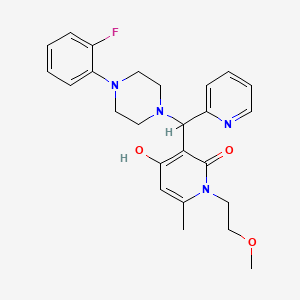

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

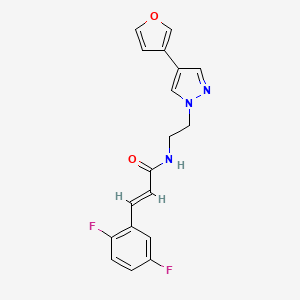

The compound of interest, 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, is a structurally complex molecule that appears to be related to a class of compounds with significant pharmacological potential. The presence of a fluorophenyl group suggests potential activity in the central nervous system, possibly as a receptor ligand . The piperazine moiety is a common feature in many drugs and can contribute to a variety of biological activities . The pyridinyl group could also play a role in the compound's binding affinity to its target .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes that may include palladium-catalyzed reactions, as seen in the synthesis of a pyrrolopyridine derivative with a fluorophenyl piperazine moiety . The precursor for this compound was obtained through a four-step synthetic approach, indicating that the synthesis of such complex molecules requires careful planning and execution. The synthesis of similar compounds, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole, has been described as simple and efficient, which suggests that the synthesis of the compound may also be streamlined .

Molecular Structure Analysis

The molecular structure of the compound likely features multiple aromatic rings, which are common in molecules with high binding affinity to various receptors. The presence of a fluorine atom can significantly affect the molecule's electronic distribution and, consequently, its pharmacokinetic properties . The piperazine ring is a flexible linker that can adopt various conformations to fit into the binding site of target proteins .

Chemical Reactions Analysis

The fluorophenyl group in the compound can participate in electrophilic fluorination reactions, as demonstrated in the synthesis of related compounds . The piperazine ring can act as a nucleophile in displacement reactions, which may be utilized in the synthesis or modification of the compound . The presence of multiple functional groups, such as hydroxy, methoxy, and methyl, suggests that the compound could undergo a range of chemical reactions, including oxidation, methylation, and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The lipophilicity of the molecule, indicated by the presence of methoxy and methyl groups, would affect its ability to cross biological membranes, such as the blood-brain barrier . The compound's solubility, stability, and reactivity would be determined by the nature and position of its substituents, as well as by the presence of the hydroxy group, which could form hydrogen bonds .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research by Ullah and Altaf (2014) on structurally related compounds, including adoprazine derivatives, provides insight into the crystal packing and hydrogen bonding interactions of similar molecules. This type of analysis is crucial for understanding the molecular arrangement and potential interaction sites for biological activity (Ullah & Altaf, 2014).

Synthesis and Biological Activity

Obniska et al. (2015) synthesized a series of new amides derived from pyrrolidinyl-acetic acid and evaluated their anticonvulsant activity. Although not directly mentioning the exact compound , this study highlights the relevance of structurally similar piperazine derivatives in developing therapeutic agents with potential anticonvulsant properties (Obniska et al., 2015).

Radiopharmaceutical Synthesis

Eskola et al. (2002) described the synthesis of a compound aimed at imaging dopamine D4 receptors, illustrating the application of fluorophenyl piperazine derivatives in the development of radiopharmaceuticals for neurological research (Eskola et al., 2002).

c-Met/ALK Inhibitors

Li et al. (2013) investigated aminopyridyl/pyrazinyl-substituted compounds as c-Met/ALK inhibitors, showing the potential of piperazine derivatives in targeting specific kinases involved in cancer. This research exemplifies the exploration of such compounds for therapeutic purposes in oncology (Li et al., 2013).

Metabolism of Tyrosine Kinase Inhibitors

Gong et al. (2010) studied the metabolism of flumatinib, a tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia. The research provides valuable insights into the metabolic pathways and potential pharmacokinetic profiles of compounds with similar structural features (Gong et al., 2010).

Propiedades

IUPAC Name |

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O3/c1-18-17-22(31)23(25(32)30(18)15-16-33-2)24(20-8-5-6-10-27-20)29-13-11-28(12-14-29)21-9-4-3-7-19(21)26/h3-10,17,24,31H,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGQYFSVQYRFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=C4F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile](/img/structure/B2527457.png)

![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)

![1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2527464.png)

![5-[[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2527470.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)